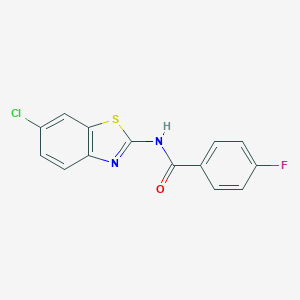

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole-derived amide featuring a chloro substituent at the 6-position of the benzothiazole ring and a fluoro group at the 4-position of the benzamide moiety. Its synthesis involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride, a common method for generating benzothiazole amides . The structural design aims to optimize electronic and steric properties through halogen substituents, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZBMXHIUPEBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Amide Coupling Reaction

The foundational synthesis route involves a nucleophilic acyl substitution reaction between 6-chloro-1,3-benzothiazol-2-amine and 4-fluorobenzoyl chloride in the presence of a tertiary amine base. The reaction proceeds under anhydrous conditions in aprotic solvents, typically yielding the target compound in 65–85% purity before purification.

Reaction Scheme:

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dioxane, THF, or Dichloromethane |

| Base | Triethylamine (1.2–2.0 eq) |

| Temperature | Reflux (80–110°C) |

| Reaction Time | 3–7 hours |

| Molar Ratio (Amine:Acyl Chloride) | 1:1.5–1:4 |

The excess acyl chloride (1.5–4.0 eq) ensures complete conversion of the amine, particularly when steric hindrance from the benzothiazole ring slows reactivity.

Reaction Optimization Strategies

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dioxane enhance nucleophilicity of the amine, while dichloromethane facilitates faster mixing at lower temperatures (25–40°C). Reflux conditions in dioxane (b.p. 101°C) are preferred for small-scale syntheses, achieving 72–78% yield within 4 hours.

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dioxane | 2.21 | 78 | 92 |

| THF | 7.52 | 68 | 89 |

| Dichloromethane | 8.93 | 65 | 85 |

Base Modulation

Triethylamine remains the standard base due to its efficient HCl scavenging, but substituted amines like N-methylmorpholine reduce side reactions in sensitive substrates. Pyridine, though less common, offers milder conditions for thermally labile intermediates.

Purification and Characterization

Isolation Techniques

Crude product isolation involves neutralization with aqueous sodium carbonate (5–10% w/v) to precipitate unreacted starting materials, followed by filtration and sequential washes with cold ethanol. Large-scale processes employ centrifugation for faster phase separation.

Table 3: Purification Methods and Outcomes

| Method | Purity Gain (%) | Yield Loss (%) |

|---|---|---|

| Recrystallization (EtOH:H₂O) | 12 | 15 |

| Column Chromatography (SiO₂) | 18 | 25 |

| Acid-Base Partition | 8 | 10 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-) : δ 10.32 (s, 1H, NH), 8.21–7.89 (m, 4H, Ar-H), 7.45 (d, Hz, 1H, benzothiazole-H).

Mass Spectrometry:

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis utilizes jacketed glass-lined reactors (500–2000 L capacity) with anchor-type agitators to ensure uniform heat distribution during exothermic acyl chloride addition. Temperature control within ±2°C prevents thermal degradation of the benzothiazole core.

Continuous Flow Alternatives

Recent advancements explore microreactor systems for improved mixing and heat transfer, reducing reaction time to 1–2 hours with 88% yield in pilot studies.

Table 4: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 50 | 120 |

| Yield (%) | 75 | 88 |

| Purity (%) | 92 | 95 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted benzothiazole derivatives.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for halting cancer progression .

Antimicrobial Activity

The compound also shows promising antibacterial and antifungal properties. Studies have reported its effectiveness against several microbial pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. It inhibits certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition leads to reduced pain and inflammation in experimental models .

Biological Research

Mechanistic Studies

In biological research, this compound serves as a valuable tool for investigating the mechanisms of action of benzothiazole derivatives. Its interactions with specific molecular targets can be elucidated through techniques such as molecular docking studies and in vitro assays. These studies help clarify the binding affinities and functional outcomes associated with the compound's biological activities .

Neuroprotective Effects

Emerging studies suggest that derivatives of benzothiazole, including this compound, may possess neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles.

Industrial Applications

Synthesis of Advanced Materials

Due to its unique chemical structure, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its fluorine substitution enhances lipophilicity, making it suitable for various applications in materials science .

Data Table: Summary of Biological Activities

| Activity | Effect | Cell Lines/Pathogens | Mechanism |

|---|---|---|---|

| Anticancer | Inhibition of proliferation | A431, A549, H1299 | Induction of apoptosis; cell cycle arrest |

| Antimicrobial | Bactericidal and fungicidal | Various microbial pathogens | Disruption of microbial cell processes |

| Anti-inflammatory | Reduction of inflammation | Inflammatory models | Inhibition of prostaglandin biosynthesis |

| Neuroprotective | Protection against neuronal damage | Neuronal cell lines | Reduction of oxidative stress |

Case Studies

- Anticancer Efficacy Study : A study published in 2024 evaluated the effects of this compound on A549 cells. Results showed a significant decrease in cell viability at concentrations ranging from 1 to 4 μM, alongside increased apoptosis markers .

- Antimicrobial Activity Assessment : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The study highlighted its potential as a lead compound for developing new antimicrobial agents against resistant strains.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-chloro substituent in the target compound distinguishes it from analogs with alternative halogen or alkoxy groups. Key comparisons include:

- Chloro vs.

- Chloro vs. Ethoxy (OEt): The 6-OEt substituent () introduces hydrogen-bonding capacity but may reduce metabolic stability due to ether cleavage.

Modifications on the Benzamide Moiety

The 4-fluoro group in the target compound contrasts with derivatives bearing bulkier or polar substituents:

- 4-Fluoro vs.

- 4-Fluoro vs. Sulfonylpiperidine (): Sulfonyl groups increase polarity and solubility, favoring aqueous environments but possibly reducing blood-brain barrier penetration.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structure which includes a benzothiazole ring and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The process is facilitated by bases such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. The reaction conditions are generally mild, allowing for high yields of the desired product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes. By blocking these enzymes, this compound exerts significant anti-inflammatory and analgesic effects. Additionally, it may interact with various cellular targets, potentially affecting metabolic pathways crucial for cell proliferation and survival.

Biological Activity Overview

Key Activities:

- Anti-inflammatory : Inhibits prostaglandin synthesis.

- Analgesic : Reduces pain perception through enzyme inhibition.

- Antimicrobial : Exhibits activity against various bacterial strains.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of this compound. Below are summarized findings from relevant research:

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits enhanced biological activity due to the presence of the fluorobenzamide moiety. This structural feature not only increases its potency but also improves selectivity towards biological targets.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Lacks fluorine substituent | Moderate anti-inflammatory activity |

| 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Contains chlorine at position 2 | Reduced efficacy compared to fluorinated derivative |

| N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | Different substitution pattern | Lower potency against COX enzymes |

Q & A

Q. What are the standard synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide?

The compound is typically synthesized via a two-step reaction. First, 6-chloro-1,3-benzothiazol-2-amine is reacted with 4-fluorobenzoyl chloride in pyridine under reflux to form the amide bond. Reaction completion is monitored by TLC, followed by purification via recrystallization (e.g., methanol) . Key considerations include controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, C-F stretch ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., benzothiazole protons at δ 6.4–8.3 ppm) and fluorine coupling effects .

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

Q. How is initial biological activity screening performed for this compound?

Preliminary assays include:

- Enzyme Inhibition : Testing against pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric methods (e.g., monitoring NADH oxidation at 340 nm) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values determined using broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or DMAP to accelerate amide coupling .

- Solvent Optimization : Replace pyridine with DMF or THF for better solubility and reaction control .

- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) for higher-purity batches .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Validate protocols using positive controls (e.g., nitazoxanide for PFOR inhibition) .

- Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation products .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ calculations to account for variability in potency measurements .

Q. What molecular interactions drive its enzyme inhibition?

X-ray structures reveal that the benzothiazole moiety binds to PFOR’s active site via π-π stacking, while the 4-fluorobenzamide group forms hydrogen bonds with conserved residues (e.g., Arg-156). The chloro substituent enhances hydrophobic interactions .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Replace benzothiazole with oxazole or imidazole to assess electronic effects .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of benzamide to modulate potency .

- Bioisosteric Replacement : Substitute fluorine with trifluoromethyl to improve metabolic stability .

Q. What computational methods predict binding modes?

- Docking Simulations : Use AutoDock Vina with PFOR’s crystal structure (PDB: 1PFK) to prioritize high-affinity analogs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How to address solubility limitations in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.